

Strategic Sourcing & Technical Validation: 4-Chloro-2-(pentyloxy)phenylboronic acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Chloro-2-(pentyloxy)phenylboronic acid
CAS No.: 2096338-13-3
Cat. No.: B2548719

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CAS: 2096338-13-3 | Formula: $C_{11}H_{16}BClO_3$ | MW: 242.51 g/mol [1][2]

Executive Technical Summary

4-Chloro-2-(pentyloxy)phenylboronic acid is a specialized building block characterized by a unique "push-pull" electronic structure and significant lipophilicity.

- The "Push": The ortho-pentyloxy group () is a strong electron donor (+M effect) that increases electron density on the aromatic ring, facilitating oxidative addition in cross-coupling cycles, though it introduces steric bulk proximal to the boronic acid moiety.
- The "Pull": The para-chloro substituent (-I, +M) provides a secondary handle for orthogonal functionalization (e.g., subsequent Buchwald-Hartwig amination) but slightly deactivates the ring relative to a non-halogenated analog.

- The "Grease": The n-pentyl chain dramatically alters solubility profiles compared to standard phenylboronic acids, rendering the molecule soluble in non-polar solvents (Hexanes, Toluene) but complicating aqueous workups due to emulsion formation.

Primary Utility:

- Medicinal Chemistry: Introduction of lipophilic tails to probe hydrophobic pockets in GPCRs or Kinases.
- Materials Science: Synthesis of liquid crystals (mesogens) where the pentyl tail induces nematic phase alignment.

The Sourcing Landscape

Unlike commodity reagents (e.g., Phenylboronic acid), CAS 2096338-13-3 is a Tier 3 Specialty Chemical. It is rarely held in multi-kilogram stock and is typically synthesized on-demand or held in small gram-scale libraries.

Supplier Tier Analysis

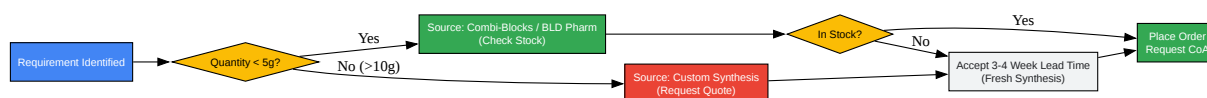
Tier	Supplier Type	Examples	Strategy	Risk Profile
Tier 1	Global Catalogs	Sigma-Aldrich (Merck), ThermoFisher	Resellers. They list the item but likely source from Tier 2/3. High markup, reliable QC.	Low Risk / High Cost / Long Lead Time
Tier 2	Building Block Specialists	BLD Pharm, Combi-Blocks, Enamine, Fluorochem	Primary Sources. Likely to have 1-10g in stock or rapid synthesis routes validated.	Moderate Risk / Best Value / Fast Lead Time
Tier 3	Custom Synthesis (CROs)	Wuxi AppTec, local boutique CROs	Make-to-Order. Required for >100g scale.	High Cost / High Control / 4-8 Week Lead Time

The "Ghost Inventory" Warning

Many aggregators (e.g., MolPort, eMolecules) list this CAS with "2-3 week" lead times. This specific duration is a code for "We don't have it, but we have the precursor (2-Bromo-5-chlorophenol) and will make it when you order."

- Directive: Always request a current batch-specific H-NMR or LC-MS before placing a PO for >5g.

Decision Logic: Sourcing Workflow



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Figure 1: Strategic sourcing decision tree for rare boronic acids.

Technical Validation Protocol (QA/QC)

Upon receipt, do not rely solely on the vendor CoA. Boronic acids are prone to dehydration (boroxine formation) and protodeboronation.

A. Identity Verification (NMR)

The n-pentyl chain and the 1,2,4-substitution pattern are diagnostic.

- Solvent: DMSO-d₆ (Prevents boroxine aggregation signals seen in CDCl₃).
- Key Signals:
 - Boronic Acid:
~8.0-8.2 ppm (s, 2H,
) . Note: If this integrates to <2H, you have partial anhydride formation.

- Pentyloxy:
 - ~4.0 ppm (t, 2H,).
 - ~0.9 ppm (t, 3H, terminal).
- Aromatic Region:
 - Look for 3 distinct protons. The proton ortho to the Boron and meta to the Chlorine (H-6) will be chemically distinct from H-3 and H-5.

B. Purity Assessment (HPLC)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
- Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile.
 - Note: The pentyl chain makes this molecule "sticky." Use a high organic gradient (50% -> 95% B).
- Common Impurity: 1-Chloro-3-(pentyloxy)benzene. This is the protodeboronated byproduct. It is catalytically dead and must be <2% for efficient coupling.

C. Stoichiometry Check (The Boroxine Cycle)

Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).

- Impact: If you weigh 100 mg of "acid" but it is 50% "boroxine," you are actually adding more active boron species than calculated (MW of acid = 242.5; MW of Boroxine unit = 224.5).
- Correction: For precise kinetics, convert the entire batch to the Pinacol Ester or use a titration method (Mannitol method) to determine active Boron content.

Application Engineering: Suzuki-Miyaura Coupling

The ortho-pentyloxy group creates significant steric hindrance around the boron center.

Standard protocols (e.g.,

) often fail or proceed slowly.

Optimized Protocol: The "Steric-Bulk" System

This protocol utilizes Buchwald precatalysts designed to negotiate ortho-substitution.

Reagents:

- Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR XPhos Pd G3.
 - Why: SPhos/XPhos are electron-rich, bulky biaryl phosphines that facilitate oxidative addition and, crucially, create a pocket that accommodates the ortho-alkoxy group during transmetalation.
- Base:

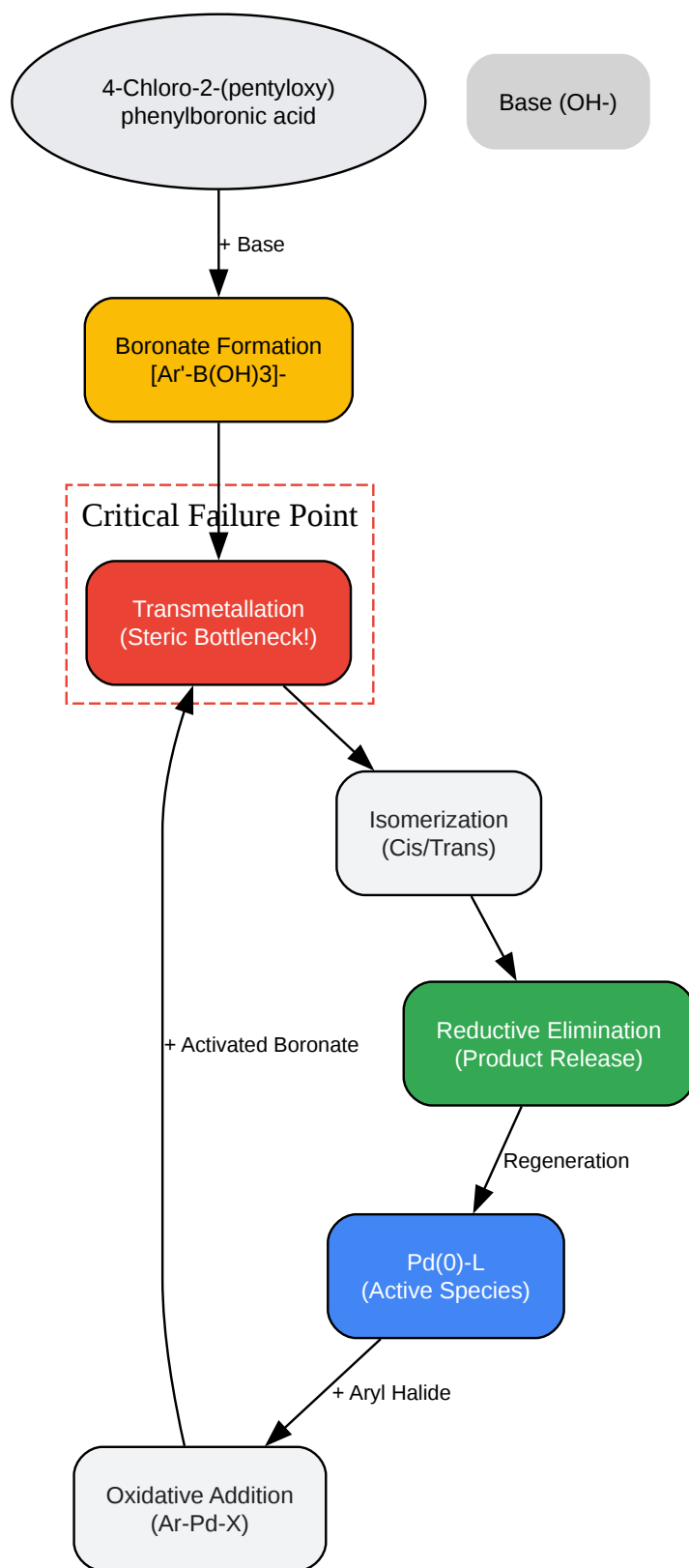
(3.0 equiv).
 - Why: Anhydrous phosphate is superior to carbonates for sterically demanding substrates.
- Solvent: Toluene : Water (10:1).
 - Why: The pentyl chain requires Toluene for solubility. The water is strictly necessary to activate the boronic acid (formation of the boronate -ate complex).

Step-by-Step Workflow:

- Charge: Add Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), and Base (3.0 eq) to the reaction vessel.
- Degas: Sparge with Argon for 15 minutes. Critical: Oxygen kills the electron-rich phosphine ligands.
- Catalyst: Add Pd source and Ligand (or G3 precatalyst) under positive Argon pressure.
- Heat: Ramp to 80°C. Monitor by HPLC.

- Checkpoint: If conversion stalls at 50%, add 0.5 eq more Boronic acid (it may have protodeboronated).

Mechanism Visualization



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Figure 2: Suzuki catalytic cycle highlighting the transmetallation bottleneck caused by the ortho-pentyloxy group.

Handling & Storage

- Storage: 2-8°C under Argon.
- Stability: The pentyloxy group is an ether; it is generally stable to base but can cleave under strong Lewis Acid conditions (e.g.,) or high temperatures in acidic media.
- Safety: Treat as a suspected skin irritant. The lipophilic tail facilitates dermal absorption.

References

- Chemical Identity: PubChem. **4-Chloro-2-(pentyloxy)phenylboronic acid** (Compound). [Link](#)
- Boronic Acid Stability: Hall, D. G. (Ed.).^[3] (2011).^{[4][5]} Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link](#)
- Steric Suzuki Coupling: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society.^[3] [Link](#)
- Supplier Data: BLD Pharmatech. Product Catalog: **4-Chloro-2-(pentyloxy)phenylboronic acid**. [Link](#)(Note: Search CAS 2096338-13-3 directly on supplier site).

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Sources

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